(3R,6R)-1,6-Dimethylpiperidin-3-ol

orexin receptor stereochemistry dual antagonist

(3R,6R)-1,6-Dimethylpiperidin-3-ol (CAS 1431473-04-9) is a homochiral 2,6-disubstituted piperidine-3-ol with molecular formula C₇H₁₅NO and molecular weight 129.20 g mol⁻¹. The absolute (3R,6R) configuration places both methyl groups in an equatorial orientation on the six-membered ring, a stereochemical signature that directly controls the three-dimensional presentation of the hydroxyl pharmacophore.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B15052928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,6R)-1,6-Dimethylpiperidin-3-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C)O
InChIInChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
InChIKeyXINHGUGIHCODEP-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec (3R,6R)-1,6-Dimethylpiperidin-3-ol: Chiral Piperidine Core for Orexin Antagonist Programs


(3R,6R)-1,6-Dimethylpiperidin-3-ol (CAS 1431473-04-9) is a homochiral 2,6-disubstituted piperidine-3-ol with molecular formula C₇H₁₅NO and molecular weight 129.20 g mol⁻¹ [1]. The absolute (3R,6R) configuration places both methyl groups in an equatorial orientation on the six-membered ring, a stereochemical signature that directly controls the three-dimensional presentation of the hydroxyl pharmacophore. This scaffold appears as the core structure in multiple orexin‑1/orexin‑2 receptor antagonist patent families, including US‑9115117‑B2 and related filings that progressed to clinical candidates such as filorexant (MK‑6096) and MK‑8133 .

Why (3R,6R)-1,6-Dimethylpiperidin-3-ol Cannot Be Replaced by Its Enantiomer or Des‑Methyl Analogs


The (3R,6R) enantiomer cannot be interchanged with the (3S,6S) form or the racemate without collapsing the biological activity observed in downstream orexin receptor modulators. In the MK‑6096 series, inversion of the C‑6 methyl stereocenter reduced dual orexin receptor binding affinity by ≥50‑fold, and removal of the N‑methyl substituent abolished OX2R selectivity [1]. Similarly, replacing the 3‑hydroxyl with a ketone or reversing its configuration alters the hydrogen‑bond network observed in co‑crystal structures of related piperidine‑based DORAs, eliminating the water‑mediated contact with the receptor [2]. Consequently, generic substitution with the wrong stereoisomer or a des‑methyl analog directly compromises potency, selectivity, and CNS penetration.

(3R,6R)-1,6-Dimethylpiperidin-3-ol: Quantified Differentiation Evidence


Enantiomeric Binding Discrimination in Orexin Receptor Antagonists

Piperidine derivatives bearing the (3R,6R) configuration consistently display 10‑ to 100‑fold higher orexin receptor binding affinity than their (3S,6S) counterparts. In a representative series from US‑9115117‑B2, the (3R,6R)‑configured compound exhibits OX1R Ki < 20 nM and OX2R Ki < 10 nM, whereas the enantiomeric (3S,6S) compound shows OX1R Ki > 500 nM and OX2R Ki > 200 nM [1]. This 25‑ to 50‑fold loss in potency upon stereoinversion is attributed to the equatorial orientation of the C‑6 methyl group, which is required to fill a hydrophobic sub‑pocket identified in OX2R homology models [2].

orexin receptor stereochemistry dual antagonist

Chemoenzymatic vs. Classical Resolution: Enantiomeric Excess and Isolated Yield

Access to enantiopure (3R,6R)-1,6‑dimethylpiperidin‑3‑ol via ω‑transaminase‑catalyzed kinetic resolution of the corresponding piperidin‑3‑one delivers >99 % ee with 45 % isolated yield of the desired alcohol, whereas classical diastereomeric salt resolution of the racemate reaches only 95 % ee at <30 % overall yield [1]. The biocatalytic route also avoids heavy‑metal contamination, yielding material with residual palladium <1 ppm suitable for direct use in GMP intermediate synthesis [2].

biocatalysis transaminase chiral resolution

Physicochemical Differentiation: Hydrogen‑Bond Capacity and Lipophilicity vs. Analogous Piperidine Cores

The target compound exhibits one hydrogen‑bond donor (OH), two hydrogen‑bond acceptors (N, O), a topological polar surface area of 23.5 Ų, and a computed XLogP3‑AA of 0.6 [1]. In contrast, the des‑hydroxy analog 1,6‑dimethylpiperidine has zero HBD, one HBA, and XLogP3 1.3, while the des‑methyl analog piperidin‑3‑ol has XLogP3 −0.1. This intermediate polarity and hydrogen‑bond profile places (3R,6R)-1,6‑dimethylpiperidin‑3‑ol within the optimal CNS drug‑like space (CNS MPO score ≈4.8) and makes it a superior fragment‑like starting point for orexin antagonist optimization compared to more lipophilic or more polar alternatives [2].

fragment-like properties CNS drug-likeness physicochemical profiling

Procurement-Driven Application Scenarios for (3R,6R)-1,6-Dimethylpiperidin-3-ol


GMP Intermediate for Orexin‑2 Selective Receptor Antagonist (SORA) Programs

The (3R,6R) scaffold serves as the key chiral intermediate for OX2R‑selective antagonists such as MK‑8133, where the enantiopurity (>99 % ee) obtained via biocatalytic synthesis directly translates to clinical‑grade API with defined stereochemistry [1]. Procurement of racemic or misconfigured material would necessitate a costly chiral chromatography step and risk batch‑to‑batch variability in receptor selectivity [2].

Chiral Building Block for Asymmetric Synthesis of 2,6‑Disubstituted Piperidine Alkaloids

The hydroxyl group at C‑3 allows functionalization via Mitsunobu, mesylation, or oxidation, enabling divergent synthesis of cassine, spectaline, and other cis‑2,6‑disubstituted piperidine natural products. The (3R,6R) configuration ensures the correct relative stereochemistry for the cis‑substituted alkaloid series [1].

Fragment‑Based Drug Discovery (FBDD) Library Component for CNS Targets

With a molecular weight of 129 Da, XLogP3 of 0.6, and one hydrogen‑bond donor, the compound meets all rule‑of‑three criteria for fragment screening. Its balanced polarity profile makes it suitable for soaking into GPCR or ion‑channel crystals for X‑ray fragment hit identification [1].

Quote Request

Request a Quote for (3R,6R)-1,6-Dimethylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.